N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a carboxamide group (CONH2), a chlorophenyl group (C6H4Cl), and two methyl groups (CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the carboxamide group, and the chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions at the oxazole ring, or reactions at the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of oxazole derivatives include moderate to high stability, and the ability to form hydrogen bonds .Scientific Research Applications
Antitumor Activities
Synthesis and Antitumor Research : The synthesis of compounds similar to N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide has been investigated for antitumor activities. For example, the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide showed promising antitumor activities (Xin, 2012).
Anticancer Activity of Thiazole-5-Carboxamide Derivatives : A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, structurally similar to the target compound, were synthesized and evaluated for their anticancer activity against various cell lines. Some compounds showed significant activity (Cai et al., 2016).
Fluorescence Studies
- Solvent Effect on Absorption and Fluorescence Spectra : The absorption and fluorescence spectra of carboxamides, structurally similar to the target compound, have been studied in different solvents, exploring their optical properties and potential applications in scientific research (Patil et al., 2011).
Synthesis and Biological Evaluation
Synthesis and Evaluation of Analogues for Biological Activities : Diaryl dihydropyrazole-3-carboxamides, related to the target compound, have been synthesized and evaluated for activities such as appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
Synthesis and Antimicrobial Activities : New compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activities. Some compounds exhibited significant inhibition of bacterial and fungal growth (Akbari et al., 2008).
Molecular Interaction Studies
Molecular Interaction with Receptors : The molecular interaction of analogues of the target compound with cannabinoid receptors has been studied, providing insights into their potential therapeutic applications (Shim et al., 2002).
Structure-Activity Relationships : Analysis of pyrazole derivatives as cannabinoid receptor antagonists provides insight into the structure-activity relationships of compounds related to this compound (Lan et al., 1999).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, work by disrupting the production of adenosine triphosphate (ATP), leading to cellular death .
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds such as propanamide, n-(4-chlorophenyl)-2,2-dimethyl- can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
Similar compounds such as chlorfenapyr work by disrupting the production of atp, leading to cellular death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYYRCATRSCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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